

An In-depth Technical Guide to Otssp167: Chemical Structure, Properties, and Experimental Protocols

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Compound of Interest		
Compound Name:	Otssp167	
Cat. No.:	B609791	Get Quote

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Abstract

Otssp167, also known as OTS167, is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis, and its overexpression is correlated with poor prognosis in several human cancers. **Otssp167** has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the investigation of **Otssp167**.

Chemical Structure and Physicochemical Properties

Otssp167 is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.



Property	Value	Reference
IUPAC Name	1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone hydrochloride	[1]
Chemical Formula	C25H29Cl3N4O2	[1]
Molecular Weight	523.88 g/mol	[1]
CAS Number	1431698-10-0 (HCl salt), 1431697-89-0 (free base)	[1][2]
SMILES	CC(C1=C(N[C@H]2CC INVALID-LINK CC2)C3=NC(C4=CC(CI)=C(O) C(CI)=C4)=CC=C3N=C1)=O. [H]CI	[1]
InChI Key	XDGWHISAOWEFML- BFLZMHAMSA-N	[1]
Solubility	DMSO: 30 mg/mLEthanol: 1 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:9): 0.1 mg/mLWater: 7.14 mg/mL (HCl salt, with sonication)	[3][4]
Appearance	Crystalline solid	[5]

Pharmacological Properties and Mechanism of Action

Otssp167 is a highly potent, ATP-competitive inhibitor of MELK kinase.[6] However, it also exhibits activity against other kinases, contributing to its overall cellular effects.



On-Target Activity: MELK Inhibition

Otssp167 potently inhibits MELK with a very low IC50 value. This inhibition disrupts downstream signaling pathways regulated by MELK, leading to anti-proliferative and apoptotic effects in cancer cells where MELK is overexpressed.

Off-Target Activities

Subsequent research has revealed that **Otssp167** also inhibits other kinases, which may contribute to its anti-cancer efficacy and should be considered in experimental design and data interpretation.

Target Kinase	IC50	Reference
MELK	0.41 nM	[6][7]
MAP2K7	160 nM	[1]
Aurora B	~25 nM	[8]
BUB1	Inhibition observed	[1][6]
Haspin	Inhibition observed	[1][6]

In Vitro Anti-proliferative Activity

Otssp167 has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines.



Cell Line	Cancer Type	IC50	Reference
A549	Lung	6.7 nM	[2][8]
T47D	Breast	4.3 nM	[2][8]
DU4475	Breast	2.3 nM	[2][8]
22Rv1	Prostate	6.0 nM	[2][8]
HT1197	Bladder	97 nM	[2][8]
KOPT-K1	T-ALL	10 nM	[7]
DND-41	T-ALL	57 nM	[7]

In Vivo Activity and Bioavailability

Otssp167 is orally bioavailable and has shown significant tumor growth inhibition in xenograft models of various cancers, including breast, lung, prostate, and pancreas.[9] For instance, in an MDA-MB-231 breast cancer xenograft model, intravenous administration of 20 mg/kg resulted in a 73% tumor growth inhibition (TGI), while oral administration of 10 mg/kg once daily led to a 72% TGI.[10] While specific pharmacokinetic parameters are not extensively published, its high oral bioavailability has been noted.[9]

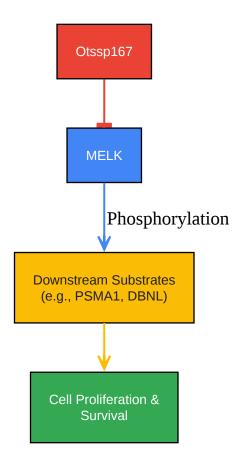
Signaling Pathways and Cellular Mechanisms

Otssp167 impacts several critical signaling pathways involved in cell proliferation, survival, and cell cycle control.

MELK Signaling Pathway

Otssp167 directly inhibits the kinase activity of MELK, preventing the phosphorylation of its downstream substrates. This is the primary mechanism of action attributed to the compound.





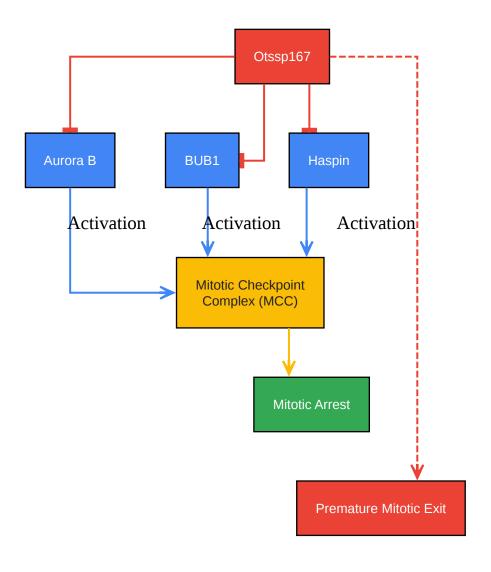
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Caption: Otssp167 inhibits MELK, preventing downstream signaling.

Abrogation of the Mitotic Checkpoint

Otssp167 has been shown to abrogate the mitotic checkpoint, leading to mitotic exit even in the presence of microtubule inhibitors.[1][6] This effect is attributed to its off-target inhibition of key mitotic kinases.





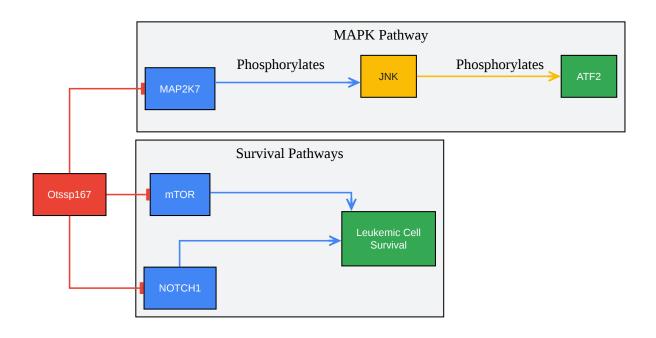
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Caption: Otssp167's off-target effects lead to mitotic checkpoint abrogation.

Inhibition of MAP2K7-JNK and mTOR/NOTCH1 Pathways

In T-cell acute lymphoblastic leukemia (T-ALL), **Otssp167** has been shown to inhibit the MAP2K7-JNK pathway, as well as the mTOR and NOTCH1 survival pathways.[1]





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Caption: Otssp167 inhibits multiple signaling pathways in T-ALL.

Experimental Protocols In Vitro MELK Kinase Assay[10]

This protocol describes a radiometric assay to measure the kinase activity of recombinant MELK and its inhibition by **Otssp167**.

Materials:

- Recombinant MELK protein (0.4 μg)
- Substrate (e.g., myelin basic protein, 5 μg)
- Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM
 EGTA

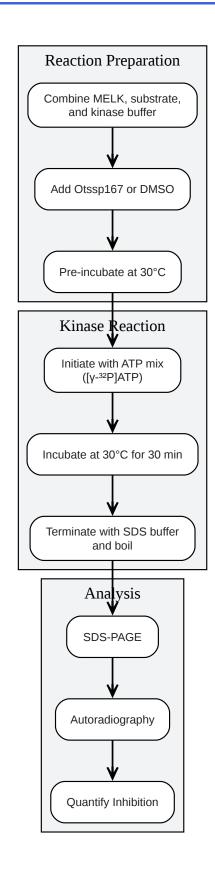


- 50 μM "cold" ATP
- [y-³²P]ATP (10 μCi)
- Otssp167 (dissolved in DMSO)
- SDS sample buffer
- SDS-PAGE apparatus and reagents
- Phosphor screen or autoradiography film

Procedure:

- Prepare the kinase reaction mixture in a final volume of 20 μL by combining the kinase buffer, recombinant MELK protein, and substrate.
- Add Otssp167 (e.g., final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.
- Pre-incubate the mixture for a suitable duration (e.g., 10-30 minutes) at 30°C.
- Initiate the kinase reaction by adding the ATP mix (cold ATP and [y-32P]ATP).
- Incubate the reaction for 30 minutes at 30°C.
- Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
- Quantify the band intensities to determine the extent of inhibition.





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Caption: Workflow for the in vitro MELK kinase assay.



Cell Viability Assay[7]

This protocol outlines a method to assess the cytotoxic effects of **Otssp167** on cancer cell lines.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well plates
- Otssp167 (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
- Prepare serial dilutions of Otssp167 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).
- Remove the old medium from the cells and add the medium containing the different concentrations of Otssp167.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis[7]

This protocol is for detecting changes in protein expression and phosphorylation in cells treated with **Otssp167**.

Materials:

- Cells treated with Otssp167 or vehicle control
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Cell scraper
- Microcentrifuge
- BCA protein assay kit
- SDS-PAGE apparatus and reagents
- PVDF membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., against MELK, p-AKT, total AKT, cleaved PARP, etc.)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate



Imaging system

Procedure:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells by adding ice-cold lysis buffer and scraping.
- Incubate the lysate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in SDS sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the ECL substrate and visualize the protein bands using an imaging system.

Conclusion

Otssp167 is a promising anti-cancer agent with a well-defined primary target, MELK, and known off-target activities that likely contribute to its efficacy. Its oral bioavailability and potent in vivo activity make it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms



of action and therapeutic potential of **Otssp167**. Researchers should consider its polypharmacological profile when designing experiments and interpreting results.

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